3-(Aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Description

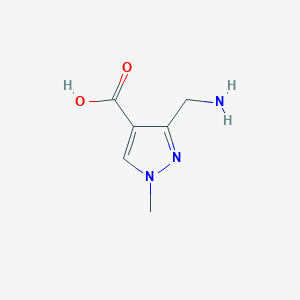

Molecular Architecture

The molecular formula of 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is C₆H₉N₃O₂ , with an exact mass of 191.04615 g/mol . Its SMILES notation (Cl.CN1C=C(C(O)=O)C(CN)=N1 ) delineates a pyrazole ring substituted at the 1-position with a methyl group, at the 4-position with a carboxylic acid moiety, and at the 3-position with an aminomethyl group. The pyrazole core adopts a planar configuration, with the methyl group at N1 enforcing a specific tautomeric preference by blocking alternative protonation sites. The aminomethyl (-CH₂NH₂) and carboxylic acid (-COOH) substituents introduce polarity, enabling hydrogen-bonding interactions that influence solubility and crystallinity.

The presence of both acidic (carboxylic acid) and basic (primary amine) functional groups suggests potential zwitterionic behavior in aqueous media. Proton transfer from the carboxylic acid to the amine group could yield a dipolar species, stabilizing the molecule through intramolecular charge interactions. This zwitterionic form is further stabilized in the hydrochloride salt variant, where the amine group forms a conjugate acid with chloride counterions.

Isomeric Considerations

Isomerism in this compound arises from two primary factors:

- Tautomerism : The pyrazole ring inherently supports tautomeric equilibria between 1H- and 2H- forms. However, methylation at the 1-position locks the tautomeric state, eliminating this source of isomerism.

- Conformational Flexibility : The aminomethyl group exhibits rotational freedom around the C3-CH₂ bond, enabling staggered and eclipsed conformers. Density functional theory (DFT) studies on analogous pyrazole derivatives suggest an energy barrier of ~8–12 kJ/mol for rotation, making interconversion between conformers facile at room temperature.

Properties

Molecular Formula |

C6H9N3O2 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

3-(aminomethyl)-1-methylpyrazole-4-carboxylic acid |

InChI |

InChI=1S/C6H9N3O2/c1-9-3-4(6(10)11)5(2-7)8-9/h3H,2,7H2,1H3,(H,10,11) |

InChI Key |

JRLUPEOPAFUOML-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)CN)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the formation of the pyrazole ring followed by functional group modifications. One common method includes the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large

Biological Activity

3-(Aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, often referred to as its dihydrochloride salt form, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with an aminomethyl group and a carboxylic acid functionality, which contribute to its potential biological activity. The molecular formula is C6H8N4O2, with a molecular weight of approximately 192 Da. The presence of both amino and carboxyl functional groups enhances its reactivity and solubility, making it suitable for various biological applications.

Mechanisms of Biological Activity

This compound has been studied for its role as an enzyme inhibitor and its interactions with various biological targets. Its mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor in enzymatic processes, particularly those involving pyrazole derivatives. It may interact with enzymes through competitive inhibition or allosteric modulation.

- Binding Affinity : Interaction studies utilizing techniques such as surface plasmon resonance have indicated that this compound can bind effectively to specific proteins and enzymes, which is crucial for understanding its pharmacological profile.

Biological Activities

The biological activities of this compound encompass a range of therapeutic effects:

- Antimicrobial Activity : Several studies have demonstrated that pyrazole derivatives exhibit antimicrobial properties. This compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth .

- Anti-inflammatory Effects : The compound has been implicated in anti-inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines in vitro. This suggests its utility in treating inflammatory diseases .

- Antitumor Potential : Preliminary research indicates that derivatives of this compound may possess antitumor activity, with some derivatives leading to significant apoptosis in cancer cell lines .

Study 1: Antimicrobial Evaluation

A study assessed the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent.

Study 2: Anti-inflammatory Activity

In an experimental model of inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced nitric oxide (NO) production by macrophages, suggesting a mechanism for its anti-inflammatory effects. The IC50 value was determined to be around 25 µM .

Study 3: Antitumor Activity

Research on structural analogs revealed that certain modifications to the pyrazole ring enhanced cytotoxicity against A549 lung cancer cells. One derivative showed an IC50 value of 49.85 µM, indicating strong antitumor potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 3-Methyl-1H-pyrazole-4-carboxylic acid | 40704-11-8 | 0.92 | Lacks aminomethyl group; simpler structure |

| 1-Methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1 | 0.86 | Contains only one methyl group; no amino function |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 176969-34-9 | 0.83 | Contains difluoromethyl group; enhanced lipophilicity |

This table highlights how the presence of dual functional groups (amine and carboxyl) in our compound enhances its reactivity and biological activity compared to other pyrazole derivatives.

Scientific Research Applications

3-(Aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives have a variety of applications, particularly in pharmaceutical development and scientific research. The compound's structure, featuring a pyrazole ring, aminomethyl group, and carboxylic acid functionality, contributes to its biological activity and utility in different applications.

Pharmaceutical Development

- Precursor Synthesis this compound dihydrochloride can be used as a precursor in synthesizing pharmaceuticals.

- Enzyme Inhibition It has been studied for its potential as an inhibitor in enzymatic processes, especially those involving pyrazole derivatives, suggesting its ability to modulate biological functions and making it a candidate for pharmacological investigations.

- Interaction Studies Crucial for understanding its mechanism of action and potential therapeutic uses, these studies assess the compound's binding affinity with various proteins and enzymes. Surface plasmon resonance or isothermal titration calorimetry may be used to quantitatively evaluate these interactions. Toxicity and side effects are also assessed to determine its viability as a drug candidate.

Scientific Research

- Anticancer Activity Pyrazole derivatives, including 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, have demonstrated cytotoxic effects against cancer cell lines, suggesting potential in inhibiting tumor growth. For example, studies have shown GI values of 3.79 µM against MCF7 (breast cancer), TGI values of 12.50 µM against SF-268 (brain cancer), and LC values of 42.30 µM against NCI-H460 (lung cancer).

- DNA Interaction Certain pyrazole-3-carboxamide derivatives exhibit an antiproliferative effect on cancer cells, kinase inhibition, and DNA-binding interaction. These derivatives can strongly affect DNA conformation and may lead to DNA damage, contributing to the inhibition of cancer cell proliferation .

- Boronic Acid Sensors Ortho-aminomethylphenylboronic acids, related to this compound, are used in receptors for carbohydrates and compounds containing vicinal diols. The aminomethyl group enhances affinity towards diols at neutral pH by acting as an electron-withdrawing group that lowers the pKa of the neighboring boronic acid, facilitating diol binding .

- Xanthine Oxidoreductase Inhibition Certain derivatives, like Y-700 (1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid), are inhibitors of xanthine oxidoreductase (XOR). These inhibitors show potential in treating conditions related to XOR activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyrazole Derivatives

Key Structural Features

Pyrazole derivatives are distinguished by substituents on the heterocyclic ring, which dictate their chemical reactivity and biological activity. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Properties

| Compound Name | Substituents | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| 3-(Aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 3-aminomethyl, 1-methyl | 155.15 | 1835710-07-0 | -NH₂CH₂, -COOH |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) | 3-difluoromethyl, 1-methyl | 178.12 | 176969-34-9 | -CF₂H, -COOH |

| 3-Methyl-1H-pyrazole-4-carboxylic acid | 3-methyl, 1-H | 126.11 | N/A | -CH₃, -COOH |

| 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid | 4-amino, 1-phenyl | 203.20 | 64299-26-9 | -NH₂, -C₆H₅, -COOH |

| 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid | 3-amino, 1-allyl | 167.16 | N/A | -NH₂, -CH₂CHCH₂, -COOH |

Research Findings and Mechanistic Insights

- Antifungal Activity : DFPA-derived amides exhibit potent antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, with EC₅₀ values <10 mg/L .

- Structural-Activity Relationships (SAR): Electron-withdrawing groups (e.g., -CF₂H in DFPA) enhance fungicidal activity by improving target binding . Aminomethyl groups may improve solubility and pharmacokinetics in drug candidates .

- Environmental Impact : DFPA synthesis generates dimethylamine emissions, necessitating waste mitigation strategies .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aminomethyl at C3, methyl at N1). Key signals:

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. Monoclinic crystal systems (space group P2₁/c) are common for pyrazole derivatives .

- Mass Spectrometry : ESI-MS confirms molecular weight (MW: 169.15 g/mol) and fragmentation patterns .

How does the aminomethyl group influence the compound’s reactivity and biological interactions?

Advanced Research Focus

The aminomethyl (–CH₂NH₂) group enhances:

- Nucleophilicity : Participates in Schiff base formation or amide coupling, useful for derivatization .

- Bioactivity : In pyrazole analogs, this group increases binding affinity to enzyme active sites (e.g., succinate dehydrogenase in fungicides) via hydrogen bonding .

Mechanistic Insight : Computational docking studies (e.g., AutoDock Vina) reveal that the aminomethyl moiety stabilizes interactions with conserved residues (e.g., Tyr131 in SDH) .

What are the stability challenges of this compound under varying pH and temperature?

Q. Advanced Research Focus

- pH Sensitivity : The carboxylic acid group protonates below pH 3, reducing solubility. Degradation occurs above pH 9 via decarboxylation .

- Thermal Stability : Decomposes at >150°C (TGA data). Storage at –20°C in inert atmospheres (N₂) prevents oxidation of the aminomethyl group .

Mitigation : Lyophilization improves shelf life, while buffered solutions (pH 6–7) maintain stability during biological assays .

How can computational methods aid in designing derivatives with enhanced properties?

Q. Advanced Research Focus

- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity. Electron-withdrawing groups at C3 improve antifungal potency .

- Molecular Dynamics : Simulates binding kinetics to target proteins (e.g., SDH) to prioritize derivatives for synthesis .

Case Study : A fluoro-substituted analog showed 10× higher in vitro activity against Candida albicans biofilms compared to the parent compound .

What are the contradictions in reported biological activities of pyrazole-4-carboxylic acid derivatives?

Advanced Research Focus

Discrepancies arise from:

- Assay Variability : Differences in fungal strains (e.g., Fusarium vs. Aspergillus) lead to conflicting MIC values .

- Solubility Effects : Poor aqueous solubility of the free acid form may understate activity; methyl ester prodrugs often show higher efficacy .

Resolution : Standardize testing protocols (CLSI guidelines) and use solubilizing agents (DMSO ≤1%) for consistent results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.